N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers.
Mode of Action
This compound interacts with its targets by inducing cytotoxicity . This compound exhibits higher cytotoxic activity on cancer cells than on normal cells . The compound’s interaction with its targets results in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and death. Specifically, it induces mitochondrial membrane depolarization and multicaspase activation, which are key steps in the apoptosis pathway . The downstream effects include the death of cancer cells, which can help to control the progression of the cancer.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells, which can help to control the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of thiourea, acetone, and α-bromoacetophenone . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography, can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating fungal and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
- N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Comparison: N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique cyclopentyl group, which enhances its biological activity and selectivity . Compared to other similar compounds, it has shown higher potency against certain cancer cell lines and better selectivity in targeting specific pathogens .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-16(17(22)19-14-9-5-6-10-14)23-18-20-15(11-21(12)18)13-7-3-2-4-8-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXICVPBXFJILAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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